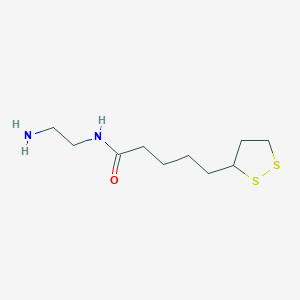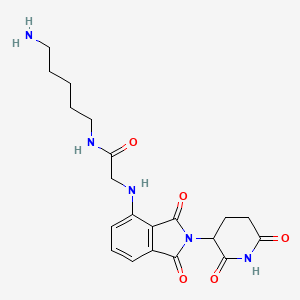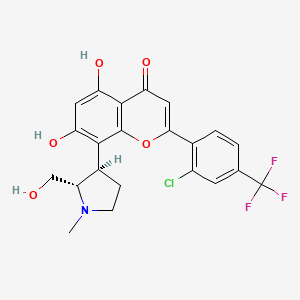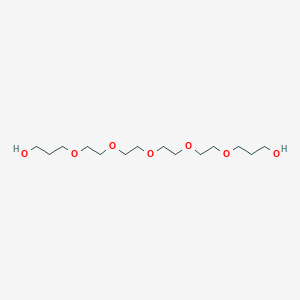
Rozex
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is an indoloquinolizine alkaloid similar to reserpine and is obtained from the plant Rauvolfia serpentina and other species of Rauvolfia . Anaprel is known for its ability to lower blood pressure by inhibiting the angiotensin-converting enzyme, which plays a crucial role in the regulation of blood pressure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Anaprel involves several steps, starting from the extraction of the alkaloid from Rauvolfia serpentina. The key steps include:
Extraction: The alkaloid is extracted from the plant material using solvents such as methanol or ethanol.
Purification: The crude extract is purified using chromatographic techniques to isolate the desired alkaloid.
Chemical Modification: The isolated alkaloid undergoes chemical modifications, including methylation and esterification, to produce the final compound, Anaprel.
Industrial Production Methods: Industrial production of Anaprel follows similar steps but on a larger scale. The process involves:
Large-scale Extraction: Using industrial-grade solvents and equipment to extract the alkaloid from large quantities of plant material.
Purification: Employing large-scale chromatographic techniques or crystallization methods to purify the compound.
Chemical Synthesis: Conducting chemical modifications in large reactors under controlled conditions to ensure high yield and purity of Anaprel.
Análisis De Reacciones Químicas
Types of Reactions: Anaprel undergoes various chemical reactions, including:
Oxidation: Anaprel can be oxidized to form different derivatives, which may have varying pharmacological properties.
Reduction: Reduction reactions can modify the functional groups in Anaprel, potentially altering its activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives and analogs of Anaprel, which may have different pharmacological activities and applications .
Aplicaciones Científicas De Investigación
Anaprel has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying the synthesis and reactions of indoloquinolizine alkaloids.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Studied for its antihypertensive properties and potential use in treating other cardiovascular conditions.
Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control.
Mecanismo De Acción
Anaprel exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting this enzyme, Anaprel reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure. The molecular targets of Anaprel include the angiotensin-converting enzyme and the renin-angiotensin-aldosterone system .
Comparación Con Compuestos Similares
- Enalapril
- Lisinopril
- Captopril
- Ramipril
Anaprel’s uniqueness lies in its natural origin and its specific chemical structure, which may offer distinct pharmacological benefits compared to its synthetic counterparts.
Propiedades
Fórmula molecular |
C35H42N2O9 |
|---|---|
Peso molecular |
634.7 g/mol |
Nombre IUPAC |
methyl 6,18-dimethoxy-17-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |
InChI |
InChI=1S/C35H42N2O9/c1-40-21-8-9-22-23-11-12-37-18-20-15-29(46-30(38)10-7-19-13-27(41-2)33(43-4)28(14-19)42-3)34(44-5)31(35(39)45-6)24(20)17-26(37)32(23)36-25(22)16-21/h7-10,13-14,16,20,24,26,29,31,34,36H,11-12,15,17-18H2,1-6H3/b10-7+ |
Clave InChI |
SZLZWPPUNLXJEA-JXMROGBWSA-N |
SMILES isomérico |
COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)/C=C/C6=CC(=C(C(=C6)OC)OC)OC |
SMILES canónico |
COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C=CC6=CC(=C(C(=C6)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxo-2-pyrrolidinyl]methoxy]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B11930471.png)

![2-[(1-Methylethyl)amino]-5-(phenylamino)-2,5-cyclohexadiene-1,4-dione](/img/structure/B11930485.png)
![N2'-[3-[[1-[[4-(Aminocarbonyl)cyclohexyl]methyl]-2,5-dioxo-3-pyrrolidinyl]thio]-1-oxopropyl]-N2'-deacetylmaytansine](/img/structure/B11930493.png)





![Ethyl 5-chloro-6-fluoropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B11930533.png)

![Hexyl 3,4,6-trihydroxy-2-methoxy-5-oxo-5H-benzo[7]annulene-8-carboxylate](/img/structure/B11930541.png)
![6-[6-(2-hexyldecanoyloxy)hexyl-(3-hydroxypropyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11930543.png)
